3-[4-(Carboxymethoxy)-3-ethoxyphenyl]propanoic acid
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Overview
Description
3-[4-(Carboxymethoxy)-3-ethoxyphenyl]propanoic acid is an organic compound with the molecular formula C13H16O6 It is characterized by the presence of a carboxymethoxy group and an ethoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Carboxymethoxy)-3-ethoxyphenyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-ethoxybenzaldehyde and bromoacetic acid.
Etherification: The hydroxyl group of 4-hydroxy-3-ethoxybenzaldehyde is etherified using bromoacetic acid in the presence of a base such as potassium carbonate to form 4-(carboxymethoxy)-3-ethoxybenzaldehyde.
Aldol Condensation: The aldehyde group of 4-(carboxymethoxy)-3-ethoxybenzaldehyde undergoes an aldol condensation with malonic acid in the presence of a base such as sodium ethoxide to form the corresponding β-hydroxy acid.
Decarboxylation: The β-hydroxy acid is then subjected to decarboxylation under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Carboxymethoxy)-3-ethoxyphenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxymethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding substituted products with amines or thiols.
Scientific Research Applications
3-[4-(Carboxymethoxy)-3-ethoxyphenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination complexes.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[4-(Carboxymethoxy)-3-ethoxyphenyl]propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
3-[4-(Carboxymethoxy)phenyl]propanoic acid: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.
3-[4-(Carboxymethoxy)-3-methoxyphenyl]propanoic acid: Contains a methoxy group instead of an ethoxy group, leading to differences in solubility and interaction with biological targets.
Uniqueness
3-[4-(Carboxymethoxy)-3-ethoxyphenyl]propanoic acid is unique due to the presence of both carboxymethoxy and ethoxy groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility, reactivity, and potential for forming coordination complexes with metals, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-[4-(carboxymethoxy)-3-ethoxyphenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c1-2-18-11-7-9(4-6-12(14)15)3-5-10(11)19-8-13(16)17/h3,5,7H,2,4,6,8H2,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVXBDJRQLPSFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CCC(=O)O)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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